molecular formula C11H21NS B1670180 Decyl thiocyanate CAS No. 5349-20-2

Decyl thiocyanate

Cat. No. B1670180
CAS RN: 5349-20-2
M. Wt: 199.36 g/mol
InChI Key: SSHHEEVAWJSEPF-UHFFFAOYSA-N
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Patent
US03992432

Procedure details

A mixture of 100 grams (0.45 mole) of 1-bromodecane, 160 grams (1.98 moles)of sodium thiocyanate, 50 ml water and 10 grams of tricaprylylmethylammonium chloride was heated to 88°-105° C with stirring over a period of 2 hours. Examination of the reaction mixture by gas liquid partition chromatography showed that 100% conversionof the 1-bromodecane had occurred to give 1-thiocyanodecane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
tricaprylylmethylammonium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[S-:12][C:13]#[N:14].[Na+].[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC>O>[S:12]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:13]#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
160 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
tricaprylylmethylammonium chloride
Quantity
10 g
Type
reactant
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 88°-105° C
CUSTOM
Type
CUSTOM
Details
Examination of the reaction mixture by gas liquid partition chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(C#N)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.